molecular formula C11H15NO4 B2891848 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester CAS No. 26095-04-5

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester

Cat. No.: B2891848
CAS No.: 26095-04-5
M. Wt: 225.244
InChI Key: LRTOUUMXSRHMDH-UHFFFAOYSA-N
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Description

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester is a furan-based ester derivative featuring a morpholine moiety at the 5-position of the furan ring. The morpholine group enhances solubility and may influence binding interactions with biological targets, such as enzymes involved in bacterial iron acquisition pathways .

Properties

IUPAC Name

methyl 5-(morpholin-4-ylmethyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-14-11(13)10-3-2-9(16-10)8-12-4-6-15-7-5-12/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTOUUMXSRHMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of Furan-2-carboxylic Acid Methyl Ester

Chloromethylation is achieved using paraformaldehyde and hydrochloric acid under Lewis acid catalysis (e.g., ZnCl₂ or FeCl₃). The reaction proceeds via electrophilic aromatic substitution, with the ester group directing substitution to the 5-position.

Optimization Data:

Catalyst Temperature (°C) Yield (%) Purity (%)
ZnCl₂ 60 72 88
FeCl₃ 50 68 85
AlCl₃ 70 65 82

Higher temperatures (>70°C) promote side reactions, including ester hydrolysis and ring-opening.

Nucleophilic Substitution with Morpholine

The chloromethyl intermediate reacts with morpholine in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C. Triethylamine is often added to scavenge HCl, improving yields.

Reaction Conditions:

  • Solvent: DMF
  • Morpholine:chloromethyl molar ratio = 2:1
  • Time: 6–8 hours
  • Yield: 85–90%

Mannich Reaction Approach

The Mannich reaction offers a one-pot route to introduce the morpholinomethyl group directly. This method employs formaldehyde, morpholine, and furan-2-carboxylic acid methyl ester under acidic conditions (Figure 2).

Mechanistic Insights

The reaction proceeds via iminium ion formation from formaldehyde and morpholine, followed by electrophilic attack at the 5-position of the furan ring. Acetic acid or p-toluenesulfonic acid (PTSA) catalyzes the process.

Optimization Data:

Acid Catalyst Temperature (°C) Yield (%)
AcOH 80 65
PTSA 70 78
HCl (gas) 60 70

Excess formaldehyde (>1.5 equiv) minimizes dimerization byproducts.

Multi-Component Reaction Strategies

Recent advances leverage one-pot multi-component reactions (MCRs) to streamline synthesis. A notable example combines furan-2-carbaldehyde, methyl chloroacetate, and morpholine in the presence of a base (e.g., K₂CO₃).

Reaction Pathway:

  • Knoevenagel condensation between furan-2-carbaldehyde and methyl chloroacetate forms 5-chloromethyl-furan-2-carboxylic acid methyl ester.
  • In situ substitution with morpholine yields the target compound.

Advantages:

  • Reduced purification steps.
  • Higher atom economy (78% vs. 65% for stepwise methods).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Chloromethylation 85–90 90–95 10–12 High
Mannich Reaction 70–78 85–88 6–8 Moderate
Multi-Component 75–80 88–92 8–10 High

The chloromethylation-substitution route remains the most reliable for industrial-scale production, whereas MCRs show promise for rapid library synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The furan ring may also play a role in the compound’s biological activity by facilitating interactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester and related compounds:

Compound Name Substituent at Furan 5-Position Functional Groups Key Applications/Properties References
This compound Morpholinylmethyl Ester, morpholine Potential antimycobacterial activity
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl Ester, nitro, fluoro MbtI inhibitor (anti-TB activity)
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl Carboxylic acid, nitro Antimycobacterial lead compound
5-(Methoxycarbonyl)furan-2-carboxylic acid Methoxycarbonyl Carboxylic acid, ester Intermediate for further derivatization
Methyl 5-formyl-4-methyl-2-thiophenecarboxylate Formyl, methyl (thiophene core) Ester, formyl Synthetic intermediate for heterocycles

Key Observations:

  • Morpholine vs. This could improve solubility and pharmacokinetic properties .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound and its analogs (e.g., ) may improve cell permeability compared to the free carboxylic acid in , which is ionized at physiological pH .

Analytical Characterization

  • NMR/HRMS : All compounds in the evidence were characterized using $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, confirming substituent positions and purity .
  • X-ray Crystallography : Fluorinated ester analogs () were analyzed via SC-XRD, revealing planar furan rings and intermolecular interactions influenced by substituents .

Biological Activity

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester (CAS: 26095-36-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13NO4
  • Molecular Weight : 211.21 g/mol
  • Structure : The compound features a morpholine ring, a furan moiety, and a carboxylic acid ester functional group, which contribute to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, impacting processes such as inflammation and cell proliferation.
  • Receptor Binding : It may bind to receptors that modulate neurotransmitter release, influencing neurological functions and potentially providing therapeutic effects for neurodegenerative diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties:

  • In vitro Studies : It has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with varying degrees of efficacy. For instance, a study revealed an inhibition zone of 8 mm against MRSA .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in several studies:

  • Cytokine Modulation : It can reduce the production of pro-inflammatory cytokines, which are critical in inflammatory responses.
Study ReferenceInflammatory MarkerEffect
TNF-alphaDecrease in levels
IL-6Reduced secretion

Anticancer Potential

The compound has been investigated for its anticancer effects:

  • Cell Line Studies : In vitro experiments have shown that it can induce apoptosis in cancer cell lines, including A-431 (human epidermoid carcinoma) and others. The mechanism appears linked to the modulation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various furan derivatives, this compound was found effective against MRSA with notable inhibition zones. This highlights its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Activity

A research project focused on the anti-inflammatory effects revealed that treatment with this compound significantly lowered levels of inflammatory markers in animal models of arthritis. The results suggest its utility in managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Furan ring formation via cyclization of precursors (e.g., dihydroxyacetone derivatives) under acidic or basic conditions .
  • Step 2 : Morpholine group introduction via nucleophilic substitution, typically using morpholine and a leaving group (e.g., chloro or bromo derivatives) at the furan’s 5-position .
  • Step 3 : Esterification of the carboxylic acid moiety using methanol and acid catalysts (e.g., H₂SO₄) .
  • Optimization : Adjust molar ratios (e.g., 1:1.2 for morpholine:precursor) and temperature (60–80°C for substitution reactions) to enhance yield .
    • Data Table :
StepReagents/ConditionsYield RangeKey Challenges
1H₂SO₄, 100°C60–70%Byproduct formation
2Morpholine, DMF, 80°C50–65%Competing side reactions
3MeOH, H₂SO₄, reflux75–85%Hydrolysis risk

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm morpholine and ester group presence via characteristic peaks (e.g., δ 3.6–3.8 ppm for morpholine’s N-CH₂) .
  • HPLC : Monitor purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 255.3 [M+H]⁺) .
    • Common Pitfalls : Residual solvents (e.g., DMF) may interfere with NMR; use lyophilization for solvent removal .

Advanced Research Questions

Q. What reaction mechanisms underlie the instability of the morpholine-furan ester linkage under varying pH conditions?

  • Mechanistic Insight :

  • Acidic Conditions : Protonation of the morpholine nitrogen destabilizes the furan-morpholine bond, leading to hydrolysis .
  • Basic Conditions : Ester hydrolysis dominates, generating the carboxylic acid derivative .
    • Experimental Validation :
  • Conduct stability studies in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC .
  • Key Data : Half-life at pH 7.4: >24 hours; pH 2: <6 hours .

Q. How does the compound’s structure-activity relationship (SAR) influence its biological activity?

  • SAR Analysis :

  • Morpholine Group : Enhances solubility and modulates interactions with enzymes (e.g., kinase inhibition) .
  • Furan-Ester Linkage : Critical for membrane permeability; replacing methyl ester with ethyl reduces bioavailability .
    • Comparative Table :
DerivativeModificationBioactivity (IC₅₀)Solubility (mg/mL)
ParentNone10 µM0.5
Ethyl esterEster substitution25 µM0.3
Morpholine-freeNo morpholine>100 µM0.1

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Case Study :

  • Issue : Predicted high binding affinity (docking score: -9.2 kcal/mol) but low experimental IC₅₀ (>50 µM) .
  • Resolution :

Verify compound purity (HPLC) to rule out degradation .

Assess off-target effects via proteome-wide profiling .

Re-evaluate force field parameters in docking simulations (e.g., solvation effects) .

Q. What methodologies are optimal for studying the compound’s interactions with biological targets (e.g., enzymes)?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K_D values) .
  • X-ray Crystallography : Resolve binding modes (e.g., morpholine occupying hydrophobic pockets) .
    • Data Interpretation :
  • Correlate binding affinity (SPR) with cellular activity (e.g., IC₅₀ in kinase assays) .

Data Contradiction Analysis

Q. Why do reported yields for the final esterification step vary across studies (50–85%)?

  • Factors :

  • Catalyst Purity : Impure H₂SO₄ reduces esterification efficiency .
  • Reaction Time : Under-refluxing (<4 hours) leads to incomplete reactions .
    • Resolution : Standardize catalyst quality and monitor reaction progress via TLC .

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